molecular formula C10H13IO2S B8285873 (4-Iodobutane-1-sulfonyl)-benzene

(4-Iodobutane-1-sulfonyl)-benzene

Cat. No.: B8285873
M. Wt: 324.18 g/mol
InChI Key: WTSVKXYSRPAPKK-UHFFFAOYSA-N
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Description

(4-Iodobutane-1-sulfonyl)-benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a sulfonyl group attached to a four-carbon alkyl chain terminating in an iodine atom. Its molecular formula is C₁₀H₁₃IO₂S, with a molecular weight of 324.18 g/mol. The iodine atom at the terminal position of the butane chain confers unique reactivity, particularly in nucleophilic substitution reactions, while the sulfonyl group enhances electrophilic aromatic substitution resistance .

Synthesis: Typically synthesized via sulfonation of iodobutane derivatives followed by Friedel-Crafts alkylation of benzene. The iodine substituent’s steric bulk and electron-withdrawing nature influence reaction pathways and purification requirements.

Properties

Molecular Formula

C10H13IO2S

Molecular Weight

324.18 g/mol

IUPAC Name

4-iodobutylsulfonylbenzene

InChI

InChI=1S/C10H13IO2S/c11-8-4-5-9-14(12,13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

WTSVKXYSRPAPKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCCI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Sulfonyl-Benzene Derivatives
Compound Substituent Chain Length Halogen Key Functional Groups
(4-Iodobutane-1-sulfonyl)-benzene Iodine (terminal) 4 I Sulfonyl, alkyl iodide
(4-Chlorobutane-1-sulfonyl)-benzene Chlorine (terminal) 4 Cl Sulfonyl, alkyl chloride
Benzene-1-sulfonamide -NH₂ (direct) - - Sulfonamide
4-[5-(4-Chlorophenyl)-pyrazolyl]benzenesulfonamide Chlorophenyl, pyrazole - Cl Sulfonamide, heterocyclic

Key Observations :

  • Halogen Impact : Iodine’s larger atomic radius (133 pm vs. chlorine’s 79 pm) reduces bond strength in this compound compared to its chloro analog, enhancing susceptibility to nucleophilic attack .
  • Chain Length : Butane chains (C4) increase lipophilicity compared to shorter-chain analogs (e.g., propane-sulfonyl derivatives), affecting solubility and biological membrane penetration.

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility in Water LogP (Predicted)
This compound 324.18 85–90 (decomposes) Low 3.2
(4-Chlorobutane-1-sulfonyl)-benzene 246.73 110–115 Moderate 2.8
Benzene-1-sulfonamide 173.20 155–158 High 0.5

Analysis :

  • Solubility : The iodine substituent’s hydrophobic nature reduces aqueous solubility compared to chloro analogs. Sulfonamide derivatives exhibit higher solubility due to hydrogen-bonding capacity .
  • Thermal Stability : this compound decomposes at lower temperatures than chloro derivatives, likely due to weaker C–I bonds .

Research Findings and Limitations

  • Crystallography : Structural studies of sulfonamide derivatives (e.g., 4-[5-(4-Chlorophenyl)-pyrazolyl]benzenesulfonamide) highlight the role of hydrogen bonding in stabilizing crystal lattices, a feature absent in sulfonyl-iodo compounds due to reduced polarity .
  • Limitations : Data on this compound’s biological activity remains sparse compared to well-studied sulfonamides, necessitating further pharmacokinetic studies .

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